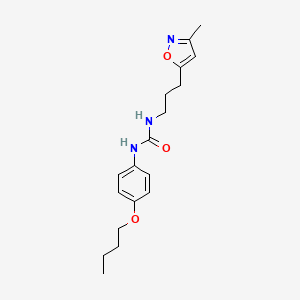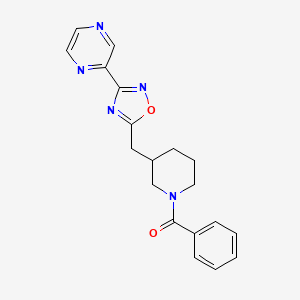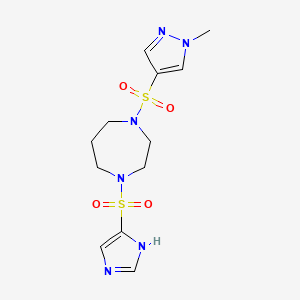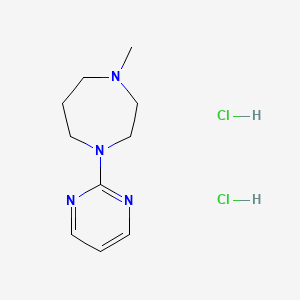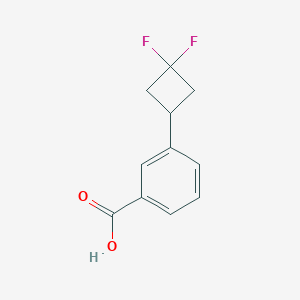
3-(3,3-Difluorocyclobutyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Difluorocyclobutyl)benzoic acid is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is a derivative of benzoic acid, which is widely used in the field of organic synthesis .
Synthesis Analysis
The synthesis of 3-(3,3-Difluorocyclobutyl)benzoic acid and its derivatives is a topic of ongoing research. An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone, has been described .Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluorocyclobutyl)benzoic acid consists of a benzoic acid moiety attached to a 3,3-difluorocyclobutyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .科学的研究の応用
Synthesis and Building Blocks
3-(3,3-Difluorocyclobutyl)benzoic acid and its derivatives have been explored extensively in the field of synthetic chemistry. A notable study describes the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, and others. Ethyl 3,3-difluorocyclobutanecarboxylate is highlighted as a convenient synthetic intermediate for these derivatives (Ryabukhin et al., 2018).
Role in Food Science
Benzoic acid derivatives, including 3-(3,3-Difluorocyclobutyl)benzoic acid, are common in food science. They are naturally present in plant and animal tissues and are used as antibacterial and antifungal preservatives, and flavoring agents in various products (del Olmo, Calzada, & Nuñez, 2017).
Fluorescence Probes
In the field of biochemistry, certain benzoic acid derivatives have been used to develop novel fluorescence probes. These probes can selectively detect highly reactive oxygen species and have applications in studying the roles of these species in biological and chemical processes (Setsukinai et al., 2003).
Antibacterial Activity
Research into 3-hydroxy benzoic acid, a related compound, reveals its antimicrobial properties. Novel ester/hybrid derivatives of this compound have been synthesized and tested for potential antibacterial activity, highlighting the scope for chemotherapeutic agent development (Satpute, Gangan, & Shastri, 2018).
Photoluminescence in Coordination Compounds
Lanthanide-based coordination compounds using benzoic acid derivatives have been synthesized to study the influence of substituents on photophysical properties. These studies provide insights into the design of materials with specific luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Liquid-Crystalline Complexes
Benzoic acid derivatives are also used in the study of liquid-crystalline complexes. For example, a study on polymerizable benzoic acid derivative complexed with dipyridyl compounds revealed insights into the formation of liquid crystal phases and the potential for polymerization while maintaining structural integrity (Kishikawa, Hirai, & Kohmoto, 2008).
Co-crystal Formation
Investigations into co-crystals involving benzoic acid derivatives offer insights into molecular assembly and interactions, which are crucial for material science and pharmaceutical applications (Lemmerer & Bourne, 2012).
Thermodynamics and Solubility
Studies on the thermodynamics and solubility of benzoic acid and its derivatives in various solvents are essential for process design in pharmaceutical research. This includes understanding phase equilibria that determine stability and solubility in different environments (Reschke et al., 2016).
Pharmaceutical and Biological Applications
Benzoic acid derivatives play a significant role in pharmaceutical and biological research. For instance, the metabolism of benzoic acid by bacteria has been studied, revealing important pathways in microbial metabolism and potential applications in bioremediation and environmental science (Reiner, 1971).
Metal-organic Frameworks
The use of benzoic acid derivatives in the synthesis of metal-organic frameworks, particularly for catalytic applications, exemplifies their importance in materials science. These frameworks have applications in catalysis, gas storage, and separation technologies (Wu et al., 2017).
特性
IUPAC Name |
3-(3,3-difluorocyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-2-1-3-8(4-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYOFQQNOWQELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)
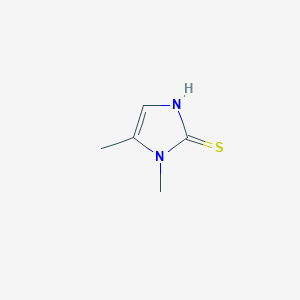
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
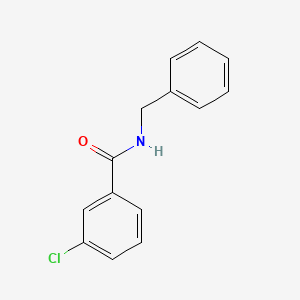
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
